N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine
Description
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine is a hybrid compound featuring three critical structural motifs:
- Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene, commonly associated with receptor-targeting activity (e.g., serotonin receptors).
- Piperazine scaffold: A six-membered heterocyclic ring with two nitrogen atoms, often used to enhance solubility and modulate pharmacokinetics.
- Beta-alanine tail: A non-proteinogenic amino acid that may improve metabolic stability or serve as a bioisostere for carboxylic acids.
However, specific biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
3-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-17(6-5-14-13-21-16-4-2-1-3-15(14)16)22-9-11-23(12-10-22)19(27)20-8-7-18(25)26/h1-4,13,21H,5-12H2,(H,20,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVAFKOGRWLKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine is a complex organic compound characterized by its unique structural features, including an indole moiety and a piperazine ring. This article explores its biological activity, potential pharmacological applications, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C19H24N4O4
- Molecular Weight : 372.42 g/mol
- CAS Number : 1013751-53-5
- LogP : 0.4665 (indicating moderate lipophilicity)
The compound's structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding with proteins and receptors.
The biological activity of this compound may involve multiple mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound could interact with GPCRs, which play crucial roles in signal transduction and cellular responses. This interaction may lead to alterations in intracellular calcium levels and activation of various signaling pathways .
- Neurotransmitter Activity : The indole structure is associated with neurotransmitter functions, particularly in mood regulation and cognitive processes, suggesting that the compound may exert effects similar to serotonin or other indole-derived neurotransmitters.
- Carnosine Synthesis Enhancement : Beta-alanine is known to enhance carnosine synthesis in muscle tissues, which can improve exercise performance and reduce fatigue during high-intensity activities . The incorporation of beta-alanine in this compound may leverage these effects.
Pharmacological Potential
The unique structure of this compound positions it as a promising candidate for further medicinal chemistry exploration. Potential pharmacological applications include:
- Antidepressant Effects : Given its structural similarity to serotonin, the compound may exhibit antidepressant properties by modulating serotonin receptors.
- Anticancer Activity : Indole derivatives have been studied for their anticancer properties, suggesting that this compound might have similar effects through apoptosis induction or inhibition of cancer cell proliferation.
Research Findings
A review of recent studies highlights various aspects of the biological activity of this compound:
Case Studies
Several case studies have investigated the biological effects of compounds structurally related to this compound:
- Indole Derivatives in Cancer Therapy : Research has demonstrated that indole derivatives can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role for compounds like N-{4-[3-(1H-indol-3-yl)propanoyl]piperazine} derivatives.
- Beta-Alanine and Exercise Performance : In a controlled study, participants who supplemented with beta-alanine showed a 30% increase in muscle carnosine levels after four weeks, correlating with improved performance metrics in high-intensity exercises .
Scientific Research Applications
Anticancer Research
One of the promising applications of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine is its role in anticancer research. Indole derivatives are known for their anticancer properties, and this compound's structure suggests it may enhance these effects through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells. Research indicates that compounds with similar structural features have shown activity against various cancer cell lines, including breast and prostate cancer cells .
Neuropharmacology
The piperazine moiety in this compound is associated with various neuropharmacological activities, including anxiolytic and antidepressant effects. Studies on related piperazine derivatives have demonstrated their ability to modulate serotonin receptors, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation . This suggests that this compound could be investigated for its potential use in treating mood disorders.
Antimicrobial Properties
Recent studies have indicated that compounds containing indole and piperazine structures exhibit antimicrobial activities. The unique combination of these moieties in this compound may provide a basis for developing new antimicrobial agents against resistant bacterial strains .
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated a series of indole-piperazine derivatives, including this compound. The results showed that these compounds exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and inhibition of proliferation pathways. The study concluded that further optimization of these compounds could lead to effective anticancer therapies .
Neuropharmacological Evaluation
In another study focusing on the neuropharmacological effects of piperazine derivatives, researchers evaluated the binding affinity of several compounds to serotonin receptors. This compound showed promising results, indicating its potential as a lead compound for developing new antidepressant medications .
Comparison with Similar Compounds
Indole-Piperazine Derivatives
- N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine (): Structure: Indole linked to piperazine via a methylidene group; piperazine substituted with a methyl group. Key Difference: Lacks the beta-alanine moiety and propanoyl linker present in the target compound. Implications: Methyl substitution may reduce steric hindrance compared to the bulkier propanoyl group in the target compound .
- 4-[4-(1H-Indol-3-yl)butyl]piperazines (): Structure: Piperazine connected to indole via a butyl chain. Key Difference: Alkyl chain replaces the propanoyl linker, altering flexibility and electronic properties. Beta-alanine is absent. Implications: Longer alkyl chains may enhance lipophilicity but reduce aqueous solubility .
- 3-(1H-Indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one (): Structure: Piperazine substituted with pyridinylethyl; indole linked via propanone. Implications: Pyridine may enhance binding to metal-containing enzymes or receptors .
Beta-Alanine-Containing Analogues
- N~3~-[6-Chloro-7-(3-hydroxynaphthalen-1-yl)-4-(4-propanoylpiperazin-1-yl)quinazolin-2-yl]-N,N-dimethyl-beta-alaninamide (): Structure: Quinazoline core with propanoylpiperazine and dimethyl-beta-alaninamide. Key Difference: Quinazoline replaces indole; beta-alanine is modified as a dimethylamide. Implications: Dimethylation may reduce polarity and alter metabolic pathways .
Table 1: Comparative Data for Selected Analogues
Key Observations:
Molecular Weight : The target compound’s estimated molecular weight (~450 g/mol) aligns with analogs like Y043-4654 (362.47 g/mol) and ’s compound (420.51 g/mol), suggesting moderate bioavailability.
Synthetic Routes : Most analogs (e.g., ) employ coupling reactions (e.g., acylations) or flash chromatography, suggesting feasible synthesis pathways for the target compound .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Key Structural Disconnections
The synthesis is divided into three modular fragments:
- Indole-propanoyl unit : Derived from 3-(1H-indol-3-yl)propanoic acid.
- Piperazine scaffold : Serves as the central connector.
- β-Alanine moiety : Introduced via sequential amidation.
Synthesis of 3-(1H-Indol-3-yl)propanoic Acid
Homologation of Indole-3-acetic Acid
- Weinreb amide formation : Indole-3-acetic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine.
- Grignard reaction : Treatment with methylmagnesium bromide yields a methyl ketone intermediate.
- Reduction : Wolff-Kishner or Clemmensen reduction produces 3-(1H-indol-3-yl)propanoic acid (yield: 65–78%).
Wittig Reaction from Indole-3-carbaldehyde
Amide Bond Formation Methodologies
Carbodiimide-Based Coupling
DCC/DMAP System
- Conditions : Dicyclohexylcarbodiimide (DCC, 1 equiv), 4-dimethylaminopyridine (DMAP, 1 equiv) in CH₂Cl₂ at 23°C.
- Yield : 28% (improves to 51% with HOBt additive).
EDC/HOBt System
Phosphonium/Uronium Reagents
HATU-Mediated Coupling
- Conditions : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv), N,N-diisopropylethylamine (DIPEA, 3 equiv) in DMF.
- Yield : 85% (2–4 hours, high cost).
PyBOP and BOP-Cl
CDI-Mediated Coupling
Protection/Deprotection Strategies
Amine Protection
- Boc Protection : tert-Butoxycarbonyl group for piperazine nitrogen (removed with HCl/dioxane).
- Cbz Protection : Benzyloxycarbonyl group (hydrogenolysis with Pd/C).
Comparative Analysis of Coupling Methods
Efficiency of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/DMAP/HOBt/DIPEA | AcCN | 40 | 48 | 72 |
| HATU/DIPEA | DMF | 23 | 5 | 38 |
| CDI/Et₃N | THF | 23 | 48 | 70–85 |
| DMAPO/Boc₂O | AcCN | 23 | 24 | 85 |
| TCFH-NMI | DCM | 23 | 0.5 | >90 |
Scalable and One-Pot Syntheses
Optimized Laboratory Procedure
Industrial-Scale Considerations
- Solvent : Acetonitrile or ethyl acetate for cost-effective recycling.
- Purification : Crystallization over chromatography for throughput.
Q & A
Q. What are the key synthetic pathways for N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a piperazine-carbonyl intermediate with beta-alanine and functionalizing the indole moiety. Key steps include:
-
Boc protection of the piperazine nitrogen to prevent unwanted side reactions .
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Use of coupling agents like HATU or DCC in anhydrous DMF under nitrogen to form amide bonds .
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Controlled temperatures (0–25°C) to minimize by-products during indole-propanoyl conjugation .
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Yield optimization via iterative purification (e.g., silica gel chromatography, recrystallization).
Reaction Step Reagents/Conditions Yield Range Boc protection Boc₂O, DMAP, DCM 75–85% Amide coupling HATU, DIPEA, DMF 60–70% Indole activation TFA deprotection, RT 80–90%
Q. How is this compound characterized structurally, and what analytical methods are critical for validation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for indole NH (~10–12 ppm), piperazine protons (2.5–3.5 ppm), and beta-alanine backbone .
- HRMS : Confirm molecular weight (e.g., calculated for C₂₀H₂₃N₅O₃: 405.18 g/mol) .
- X-ray crystallography : Resolve piperazine ring conformation and hydrogen-bonding networks (if crystals are obtainable) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, buffer pH). To address this:
- Standardize assays : Use recombinant enzymes (e.g., Autotaxin) with consistent lot numbers .
- Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
- Validate via orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular activity (e.g., proliferation assays) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
-
Molecular docking : Predict binding modes to targets (e.g., PKC isoforms) using software like AutoDock Vina .
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ADMET prediction : Use SwissADME to optimize logP (target <3) and reduce CYP450 inhibition .
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MD simulations : Assess stability of the piperazine-indole interaction in physiological conditions (e.g., explicit solvent models) .
Parameter Computational Tool Optimization Goal LogP SwissADME <3.0 CYP3A4 inhibition PreADMET IC₅₀ >10 µM Plasma protein binding pkCSM <90%
Q. What in vivo models are appropriate for studying this compound’s efficacy in disease contexts (e.g., cancer, Chagas disease)?
- Methodological Answer :
- Chagas disease : Use Trypanosoma cruzi-infected murine models, monitoring parasitemia via qPCR .
- Cancer xenografts : Test in NCI-60 cell line-derived tumors (e.g., MDA-MB-231) with weekly dosing (10–50 mg/kg, IP) .
- Toxicity screening : Assess liver/kidney function via serum ALT, creatinine, and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
